molecular formula C10H19BrO2 B1670069 2-Bromodecanoic acid CAS No. 2623-95-2

2-Bromodecanoic acid

Cat. No.: B1670069
CAS No.: 2623-95-2
M. Wt: 251.16 g/mol
InChI Key: KNLOTZNPRIFUAR-VIFPVBQESA-N
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Description

2-Bromodecanoic acid (CAS RN: 2623-95-2) is a brominated fatty acid with the molecular formula C₁₀H₁₉BrO₂ and a molecular mass of 251.16 g/mol. Its physical properties include a boiling point of 159–161°C at 3 Torr and a melting point of 4°C . Structurally, it features a bromine atom at the α-carbon position, making it a key derivative for studying halogenated carboxylic acids. The compound is also known as α-bromocapric acid or DL-2-bromodecanoic acid, and it is utilized in diverse applications, including solvent extraction systems and biochemical inhibition studies .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Bromodecanoic acid can be synthesized through the bromination of decanoic acid. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as phosphorus tribromide (PBr3) or sulfur bromide (S2Br2). The reaction is carried out under controlled conditions to ensure the selective bromination at the second carbon position .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale bromination processes. The reaction conditions are optimized to achieve high yields and purity. The use of continuous flow reactors and advanced separation techniques ensures the efficient production of the compound .

Chemical Reactions Analysis

Types of Reactions: 2-Bromodecanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Inhibition of Microbial Metabolism

One of the prominent applications of 2-bromodecanoic acid is its role as an inhibitor of microbial metabolism, specifically in the synthesis of rhamnolipids and polyhydroxyalkanoic acids (PHAs) in Pseudomonas aeruginosa. Research indicates that this compound exhibits a dual inhibitory effect on the enzymes RhlA and PhaG, which are crucial for the biosynthesis of these compounds. The effectiveness of this inhibition is dependent on the alkyl chain length of the bromo fatty acids, with this compound showing significant inhibition at millimolar concentrations .

Table 1: Inhibition Potency of this compound Compared to Other Compounds

CompoundInhibition Percentage (%)Concentration (mM)
2-Bromohexanoic Acid≥90%2
2-Bromooctanoic AcidModerateVariable
This compoundSignificantVariable

This dual inhibition suggests potential applications in controlling pathogenic behaviors associated with biofilm formation and virulence in Pseudomonas aeruginosa, making it a candidate for antimicrobial development .

Synergistic Extraction in Metal Recovery

Another significant application of this compound lies in its use as an extractant in the recovery of metals, particularly actinides like americium and curium. Studies have demonstrated that when combined with other ligands, such as oligo-pyridines and triazines, this compound enhances the extraction efficiency of these metals from nitric acid solutions .

Table 2: Extraction Efficiency of Metals Using this compound

Metal IonExtraction MethodD-Value (Extraction Efficiency)
AmericiumSynergistic with BODO11
EuropiumSynergistic with BODO0.305
CuriumCombined with terpyridineVariable

The use of this compound in metal extraction processes is promising for nuclear waste management and environmental remediation efforts due to its ability to selectively recover valuable metals from complex mixtures .

Applications in Material Science

In material science, this compound has been explored for its potential as a ligand in various chemical systems. Its ability to form stable complexes with metal ions enhances its utility in developing new materials with specific properties. For instance, synergistic extraction experiments involving combinations of this compound have shown improved separation factors for lanthanides compared to traditional methods .

Research on Biofilm Control

Recent studies have highlighted the potential of bromo fatty acids, including this compound, in controlling biofilm formation. These compounds can disrupt established biofilms by altering microbial metabolic states, thereby enhancing the efficacy of antibiotics against biofilm-associated bacteria. The application of such compounds could lead to innovative treatments for chronic infections caused by biofilm-forming pathogens .

Case Studies

  • Case Study 1 : A study demonstrated that treatment with this compound significantly reduced rhamnolipid production in Pseudomonas aeruginosa, leading to decreased biofilm formation and enhanced susceptibility to antibiotics.
  • Case Study 2 : In metal recovery experiments, the addition of 0.1 M this compound improved the extraction efficiency for americium from nitric acid solutions, showcasing its effectiveness as a synergistic extractant.

Mechanism of Action

The mechanism of action of 2-Bromodecanoic acid involves its interaction with biological molecules and enzymes. The bromine atom at the second carbon position makes it a reactive compound, capable of forming covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can lead to the inhibition of enzyme activity and disruption of metabolic pathways .

Comparison with Similar Compounds

Structural and Physical Properties

2-Bromodecanoic acid belongs to the family of 2-bromoalkanoic acids, which differ in alkyl chain length. Key analogs include:

  • 2-Bromohexanoic acid (C₆H₁₁BrO₂): Shorter chain (6 carbons).
  • 2-Bromooctanoic acid (C₈H₁₅BrO₂): Intermediate chain (8 carbons).
  • 12-Bromododecanoic acid (C₁₂H₂₃BrO₂): Longer chain (12 carbons) .
Property 2-Bromohexanoic Acid 2-Bromooctanoic Acid This compound 12-Bromododecanoic Acid
Molecular Weight (g/mol) 195.06 223.10 251.16 291.21
Chain Length (Carbons) 6 8 10 12
Key Applications Enzyme inhibition Enzyme inhibition Solvent extraction Limited data

Notes:

  • Longer-chain bromoacids (e.g., 12-bromododecanoic acid) are less studied but may exhibit higher hydrophobicity, impacting solubility in organic solvents .
  • This compound’s dimerization constant in tert-butylbenzene is 278 M⁻¹, and its dissociation constant is 3.18 × 10⁻³ M, critical for its role in metal complexation .

Solvent Extraction and Synergistic Systems

This compound is widely used in synergistic solvent extraction for separating lanthanides and actinides. Comparisons with other bromoacids and extractants reveal distinct advantages:

A. Extraction Efficiency with Terpyridine

  • This compound + Terpyridine: Forms EuA₃L₂ complexes (A = acid anion, L = ligand), achieving high separation factors for Am³⁺/Eu³⁺ at low HNO₃ concentrations .
  • Longer-chain analogs (e.g., 12-BrDA): Limited solubility in tert-butylbenzene reduces extraction efficiency .

B. Comparison with Malonamides

  • DMDCHTD (malonamide) + this compound: Extracts Eu³⁺ as EuA₃(HA)₃L, but separation factors are lower than terpyridine systems .
  • Other acids (e.g., dinonylnaphthalene sulfonic acid): Less selective for actinides due to weaker complexation .

Key Data :

System Separation Factor (Am/Eu) Optimal HNO₃ Concentration
2-BrDA + Terpyridine ~1000 <0.1 M
2-BrDA + DMDCHTD <10 0.01–0.2 M

Biological Activity

2-Bromodecanoic acid (2-BrDA) is a bromo fatty acid that has garnered attention for its biological activity, particularly in the context of inhibiting certain metabolic pathways in bacteria and its potential therapeutic applications. This article explores the compound's biological properties, mechanisms of action, and relevant case studies.

This compound is a medium-chain fatty acid characterized by the presence of a bromine atom at the second carbon position. Its chemical formula is C10H19BrO2, and it is classified as an aliphatic compound. The compound exhibits specific solubility and reactivity characteristics that influence its biological interactions.

PropertyValue
Molecular FormulaC10H19BrO2
Molecular Weight251.17 g/mol
Density1.21 g/cm³
Boiling Point116-118 °C (0.05 mmHg)
Dimerization Constantk2=278M1k_2=278\,M^{-1}

Research indicates that 2-BrDA inhibits the synthesis of rhamnolipids and polyhydroxyalkanoic acids (PHA) in Pseudomonas aeruginosa, an opportunistic pathogen known for its role in biofilm formation and virulence. The compound acts by interfering with the enzymatic pathways involved in the production of these metabolites, specifically targeting the RhlA and PhaG enzymes.

  • Inhibition Strength : The inhibition potency follows the order: 2-bromohexanoic acid (2-BrHA) > 2-bromooctanoic acid (2-BrOA) > this compound (2-BrDA) .
  • Concentration-Dependent Effects : At millimolar concentrations, 2-BrDA exhibits significant inhibitory effects on both rhamnolipid and PHA synthesis, impacting bacterial growth and biofilm formation .

Study on Rhamnolipid and PHA Synthesis Inhibition

A comparative study evaluated the effects of various 2-bromo fatty acids on Pseudomonas aeruginosa strains PA14 and PAO1. The results demonstrated that:

  • Inhibition Rates : At a concentration of 2 mM, 2-BrDA inhibited rhamnolipid production by approximately 50%, while higher inhibition was observed with shorter-chain bromo fatty acids .
  • Biofilm Formation : The presence of 2-BrDA reduced biofilm formation significantly, indicating its potential as an antimicrobial agent targeting biofilm-associated infections .

Therapeutic Implications in Ulcerative Colitis

Another area of investigation involves the role of halogenated fatty acids like 2-BrDA in inflammatory conditions such as ulcerative colitis (UC). Evidence suggests that these compounds may modulate inflammatory responses by influencing oxidative stress pathways:

  • Hydrogen Peroxide Production : Studies indicate that compounds like 2-bromooctanoic acid can exacerbate oxidative stress in colonic epithelial cells, leading to increased neutrophilic infiltration—a hallmark of UC .
  • Potential Therapeutic Applications : Targeting oxidative stress mechanisms with compounds like 2-BrDA may offer novel therapeutic strategies for managing UC by reducing inflammation and promoting mucosal healing .

Q & A

Q. How can dimerization constants of 2-bromodecanoic acid be determined experimentally, and what methodologies ensure accuracy?

Answer: Dimerization constants (k2k_2) are measured using infrared (IR) spectroscopy to analyze hydrogen bonding in non-polar solvents like tert-butylbenzene. The absorbance of the carboxylic acid O-H stretching band is monitored at varying concentrations. Data is fitted to a dimerization equilibrium model. Validation involves combining k2k_2 with solvent extraction experiments (e.g., neutron activation analysis) to derive distribution coefficients (kdk_d). For this compound, k2=278M1k_2 = 278 \, \text{M}^{-1} and kd=799k_d = 799 were confirmed through iterative theoretical calculations and experimental replication .

Q. What advanced solvent extraction systems utilize this compound for separating trivalent lanthanides and actinides?

Answer: Synergistic systems combine this compound (a carboxylic acid extractant) with neutral nitrogen-containing ligands (e.g., 2,6-bis-(benzoxazolyl)-4-dodecyloxylpyridine). The acid acts as a cation exchanger, while the ligand enhances selectivity via soft-donor interactions. Extraction efficiency is pH-dependent and optimized by adjusting aqueous/organic phase ratios. For example, this system achieved high separation factors for Am³⁺/Eu³⁺ in nuclear waste treatment studies, validated through distribution ratio measurements and slope analysis .

Q. How does this compound inhibit microbial biofilm formation, and what experimental approaches validate its dual inhibitory effects?

Answer: this compound disrupts biofilm formation in Pseudomonas aeruginosa by competitively inhibiting acyl-group transferases (e.g., RhlA and PhaG). To validate dual inhibition, researchers compare wild-type strains with ΔrhlA and ΔphaG mutants. Biofilm mass is quantified via crystal violet assays, while rhamnolipid and polyhydroxyalkanoic acid (PHA) levels are measured using HPLC and gas chromatography. Surprisingly, shorter-chain analogs (e.g., 2-bromohexanoic acid) showed stronger inhibition, suggesting chain-length-dependent steric effects rather than lipophilivity .

Q. What synthetic routes are used to prepare benzhydryl esters of this compound, and how are they characterized?

Answer: Esters are synthesized via acid-catalyzed esterification of this compound with benzhydrol. The reaction is monitored by thin-layer chromatography (TLC), and products are purified via column chromatography (cyclohexane/ethyl acetate eluent). Structural confirmation uses 1H^1\text{H} and 13C^{13}\text{C} NMR: the benzhydryl proton appears as a singlet (~6.9–7.4 ppm), while the α-carbon adjacent to bromine resonates at ~46 ppm. Yields >98% are achievable with rigorous drying of reactants .

Q. How should researchers address contradictions in structure-activity relationships for 2-bromoalkanoic acids in biofilm inhibition?

Answer: Contradictions (e.g., shorter chains exhibiting stronger inhibition despite lower hydrophobicity) require multi-factorial analysis. Dose-response curves, molecular docking simulations, and competitive binding assays help differentiate steric vs. electronic effects. For this compound, biofilm reduction (69% at 5 mM) inversely correlated with rhamnolipid inhibition (29% at 2 mM), suggesting independent mechanisms. Mutant strain studies and transcriptomics can further isolate target pathways .

Q. What methodologies determine the dissociation constant (kak_aka​) of this compound in biphasic systems?

Answer: Two-phase titration in water/organic solvent (e.g., heptane) measures kak_a. The aqueous phase pH is adjusted with NaOH, while the organic phase extracts the undissociated acid. Potentiometric titration data is analyzed using the Henderson-Hasselbalch equation. For this compound, ka=3.18×103Mk_a = 3.18 \times 10^{-3} \, \text{M} was derived, validated against solvent extraction distribution data .

Q. How are solvent extraction flow sheets designed for lanthanide/actinide separation using this compound-based systems?

Answer: Flow sheets integrate extraction kinetics, phase disengagement times, and scrubbing/stripping conditions. For this compound systems, a countercurrent mixer-settler setup is modeled using the ALSEP (Actinide Lanthanide Separation) process. Parameters include pH (2.5–4.0), ligand/acid molar ratios, and nitrate concentration. A tetrad effect in lanthanide extraction (e.g., Ce³⁺ vs. Eu³⁺) is exploited for selectivity, confirmed by ICP-MS analysis of raffinate and product streams .

Properties

IUPAC Name

2-bromodecanoic acid
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InChI

InChI=1S/C10H19BrO2/c1-2-3-4-5-6-7-8-9(11)10(12)13/h9H,2-8H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNLOTZNPRIFUAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC(C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID20870989
Record name Decanoic acid, 2-bromo-
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Molecular Weight

251.16 g/mol
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CAS No.

2623-95-2
Record name 2-Bromodecanoic acid
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Record name Decanoic acid, 2-bromo-
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Record name Decanoic acid, 2-bromo-
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Feasible Synthetic Routes

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